molecular formula C7H22O2Si3 B7725032 1,1,1,3,5,5,5-Heptamethyl trisiloxane

1,1,1,3,5,5,5-Heptamethyl trisiloxane

Cat. No. B7725032
M. Wt: 222.50 g/mol
InChI Key: QNWOFLWXQGHSRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04988788

Procedure details

Into 63 parts of allyl methacrylate admixed with 0.04 part of chloroplatinic acid in the form of an isopropyl alcohol solution and heated at 60° 70° C. were added dropwise gradually 111 parts of 1,1,1,3,5,5,5-heptamethyl trisiloxane and, after completion of the dropwise addition of the silane compound, the mixture was heated at 90° C. for further 2 hours to complete the reaction. Thereafter, the reaction mixture was distilled under reduced pressure to be freed from the unreacted reactants and then filtered to give 1,1,1,3,5,5,5- heptamethyl-3-(3-methacryloxypropyl) trisiloxane, which is referred to as the compound B-1 hereinbelow, in a yield of 165 parts corresponding to 95% of the theoretical yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH3:10][Si:11]([CH3:21])([CH3:20])[O:12][SiH:13]([CH3:19])[O:14][Si:15]([CH3:18])([CH3:17])[CH3:16].[SiH4]>[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl.C(O)(C)C>[CH3:10][Si:11]([CH3:20])([CH3:21])[O:12][Si:13]([CH3:19])([CH2:9][CH2:8][CH2:7][O:6][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])[O:14][Si:15]([CH3:18])([CH3:17])[CH3:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[SiH](O[Si](C)(C)C)C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SiH4]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H+].[H+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 90° C. for further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the reaction mixture was distilled under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C[Si](O[Si](O[Si](C)(C)C)(CCCOC(C(=C)C)=O)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.